2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-5-9-8(10)4-1-2-7-11-9/h3,5-6,11-12H,1-2,4,7H2 |
InChI Key |
MYFKUVXBOCJDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C(=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h Benzo B Azepin 6 Ol and Analogues
Classical and Established Synthetic Routes
Classical approaches to the synthesis of the tetrahydrobenzo[b]azepine core have historically relied on well-established reactions that manipulate cyclic precursors to either expand a pre-existing ring or to form the seven-membered ring through intramolecular bond formation.
Ring expansion strategies are a powerful tool for the synthesis of medium-sized rings, which can be challenging to form directly. nih.gov These methods typically involve the rearrangement of a six-membered ring precursor to form the desired seven-membered benzazepine system.
The Beckmann rearrangement is a classic and widely utilized method for the synthesis of lactams from cyclic oximes. nih.govwikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. masterorganicchemistry.com In the context of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol synthesis, the corresponding lactam, a tetrahydrobenzo[b]azepinone, is a key intermediate.
The general process begins with the formation of an oxime from a substituted 1-tetralone (B52770). This oxime is then treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or tosyl chloride, to induce the rearrangement. wikipedia.org The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of the seven-membered lactam ring. Subsequent reduction of the lactam carbonyl group and other necessary functional group manipulations can then yield the desired this compound.
The reaction is stereospecific, with the migrating group being the one situated anti to the leaving group on the nitrogen atom. wikipedia.org Various reagents can be used to catalyze the rearrangement, including phosphorus pentachloride, thionyl chloride, and cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org
Table 1: Reagents for Beckmann Rearrangement
| Catalyst/Reagent | Description |
| Sulfuric Acid | A strong acid catalyst commonly used for the rearrangement. |
| Polyphosphoric Acid (PPA) | Acts as both a catalyst and a solvent, often promoting clean reactions. wikipedia.org |
| Tosyl Chloride | Converts the oxime hydroxyl into a better leaving group, facilitating rearrangement. wikipedia.org |
| Phosphorus Pentachloride | A strong reagent that promotes the rearrangement. wikipedia.org |
| Cyanuric Chloride/Zinc Chloride | A catalytic system for the Beckmann rearrangement. wikipedia.org |
Polyphosphoric acid (PPA) is a particularly effective reagent for mediating the Beckmann rearrangement of 1-tetralone oximes to yield the corresponding tetrahydrobenzo[b]azepinones. wikipedia.org PPA serves as both the acidic catalyst and the reaction medium, often leading to high yields and clean conversions.
Intramolecular cyclization is another major strategy for the synthesis of the tetrahydrobenzo[b]azepine ring system. These approaches involve the formation of a key carbon-carbon or carbon-heteroatom bond to close the seven-membered ring from an acyclic or a partially cyclic precursor.
Intramolecular Friedel-Crafts reactions are a powerful method for forming the benzazepine ring. researchgate.net This approach typically involves an acyclic precursor containing an aromatic ring and a side chain with an electrophilic center. In the presence of a Lewis acid catalyst, the aromatic ring acts as a nucleophile and attacks the electrophilic center, leading to the formation of the seven-membered ring. researchgate.net
For instance, a precursor such as 4-[(aryl)(methoxycarbonyl)amino]butanoic acid can be activated, for example with thionyl chloride, and then subjected to intramolecular Friedel-Crafts acylation using a Lewis acid like aluminum trichloride (B1173362) to yield a tetrahydro-1H-benzo[b]azepin-5-one. researchgate.net Subsequent reduction of the ketone would provide the corresponding alcohol. Rhenium(VII) oxide (Re2O7) has also been shown to be an effective mediator for intramolecular dehydrative Friedel-Crafts reactions to synthesize benzazepines under mild conditions. scientifiq.aiacs.orgnih.gov
Table 2: Catalysts for Intramolecular Friedel-Crafts Reactions
| Catalyst | Description |
| Aluminum Trichloride (AlCl3) | A classic and powerful Lewis acid for Friedel-Crafts reactions. researchgate.net |
| Rhenium(VII) Oxide (Re2O7) | A mediator for intramolecular dehydrative Friedel-Crafts reactions under mild conditions. scientifiq.aiacs.orgnih.gov |
| Calcium Catalysts | Biocompatible catalysts that can achieve high diastereoselectivity in intramolecular Friedel-Crafts alkylations. researchgate.net |
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic compounds, including medium-sized rings like benzazepines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene precursor, catalyzed by a transition metal complex, typically containing ruthenium. organic-chemistry.org The reaction forms a new carbon-carbon double bond within the ring and releases a small volatile molecule, such as ethylene, which drives the reaction to completion. wikipedia.org
To synthesize a tetrahydrobenzo[b]azepine derivative using RCM, a precursor containing two terminal alkene functionalities, appropriately positioned on an aniline (B41778) derivative, is required. Treatment of this diene with a Grubbs-type catalyst leads to the formation of the seven-membered ring containing a double bond. Subsequent hydrogenation of this double bond would then yield the saturated tetrahydrobenzo[b]azepine scaffold. RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.org The synthesis of functionalized tetrahydrobenzo[d]azepine intermediates has been achieved through "interior" ring-closure enyne metathesis (RCEM) using a second-generation Grubbs catalyst. acs.org
Intramolecular Cyclization Approaches
Mitsunobu Reaction in Azepine Ring Formation
The Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, has been effectively employed in the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold. nih.govacs.orgresearchgate.net This reaction facilitates the intramolecular cyclization necessary to form the seven-membered azepine ring. researchgate.net The process typically involves an amino alcohol precursor, where the hydroxyl group is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov
The mechanism proceeds through the formation of a phosphonium (B103445) intermediate with the alcohol, which activates the oxygen as an effective leaving group. acs.org The tethered nitrogen nucleophile then attacks the activated carbon center, displacing the oxyphosphonium group in an Sₙ2 fashion to close the seven-membered ring. acs.org This intramolecular variant of the Mitsunobu reaction is a key step in certain synthetic routes leading to pharmacologically relevant 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines. researchgate.net
Reductive Ring Opening of Aza-bridged Azepines
Another strategic approach to the tetrahydrobenzo[b]azepine core involves the reductive ring opening of aza-bridged bicyclic precursors. researchgate.net This method first constructs a more strained, bridged azepine system, which is then selectively opened to yield the desired monocyclic framework. The initial formation of these bridged structures can be achieved through various means, including the aza-Piancatelli cyclization. bohrium.com
Once the aza-bridged intermediate is formed, a reductive cleavage of one of the C-N bonds of the bridge is performed. This ring-opening step relieves the strain of the bicyclic system and generates the final 2,3,4,5-tetrahydro-1H-benzo[b]azepine skeleton. This strategy allows for the introduction of specific stereochemistry in the bridged precursor, which can then be translated to the final product. It is recognized as a viable, albeit less common, method for accessing this class of compounds. researchgate.net
Intramolecular Halocyclization
Intramolecular halocyclization, particularly iodocyclization, presents an effective pathway for synthesizing benzo[b]azepine derivatives. nih.govacs.orgbohrium.comresearchgate.net One prominent method is the oxidative cascade iodocyclization of 1,7-diene precursors. nih.govacs.orgbohrium.com In this process, molecular iodine (I₂) is used as the iodine source under mild conditions to initiate a cascade reaction. nih.govacs.orgbohrium.com This approach leads to the formation of iodinated benzo[b]azepine derivatives, which are valuable intermediates for further functionalization. acs.orgbohrium.com
The reaction is believed to proceed via a radical mechanism, offering a concise and efficient route to these biologically significant heterocycles in moderate to good yields. nih.govbohrium.com Another variation involves the I₂-promoted intramolecular oxidative cyclization of butenyl anilines, which proceeds through C-H activation and C-C bond formation to yield benzo[b]azepine derivatives. researchgate.net These methods are attractive due to their operational simplicity and the utility of the resulting halogenated products in subsequent cross-coupling reactions.
One-Pot Multibond Forming Processes
One-pot, multibond-forming processes provide an efficient and atom-economical route to dihydro- and tetrahydro-benzo[b]azepine derivatives. researchgate.net A notable example is the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines from (E)-(2-allylamino)cinnamyl alcohol substrates. researchgate.net This process combines two key transformations in a single pot: a thermal Overman rearrangement followed by a ruthenium-catalyzed ring-closing metathesis (RCM). researchgate.net
The sequence begins with the conversion of the starting cinnamyl alcohol to an allylic trichloroacetimidate. This intermediate then undergoes the nih.govnih.gov-sigmatropic Overman rearrangement upon heating. Without isolation, a Grubbs-type ruthenium catalyst is added to the reaction mixture to initiate the RCM step, which forms the seven-membered azepine ring. This one-pot procedure is generally high-yielding and tolerates a range of substituents on the aromatic ring. researchgate.net
Below is a table summarizing the yields for this one-pot process with various substrates.
| Entry | Substrate Substituent (R) | Product | Yield (%) |
| 1 | H | 10a | 81 |
| 2 | 4-Me | 10b | 92 |
| 3 | 4-OMe | 10c | 88 |
| 4 | 4-F | 10d | 85 |
| 5 | 4-Cl | 10e | 79 |
| 6 | 4-CF₃ | 10f | 83 |
| 7 | 4-NO₂ | 10g | 49 |
| Data sourced from The Journal of Organic Chemistry. researchgate.net |
This method's efficiency is highlighted by its application in preparing a late-stage intermediate for the synthesis of mozavaptan, a pharmacologically active agent. researchgate.net
Advanced and Catalytic Synthetic Methodologies
Modern organic synthesis increasingly relies on catalytic methods to construct complex molecular architectures with high precision and efficiency. The synthesis of tetrahydrobenzoazepine derivatives has benefited significantly from such advancements, particularly through the use of transition metal catalysts.
Metal-Catalyzed Reactions
Transition metals, by virtue of their unique electronic properties, can catalyze a wide array of transformations suitable for heterocycle synthesis. Gold catalysts, in particular, have emerged as powerful tools for promoting novel cycloaddition reactions.
Gold-Catalyzed [4+3]-Annelation for Tetrahydrobenzoazepine Derivatives
Gold-catalyzed [4+3]-annelation (or cycloaddition) reactions represent a powerful and elegant strategy for the construction of seven-membered rings, including the tetrahydrobenzoazepine core. This method typically involves the reaction of a four-atom component, such as a diene, with a three-atom component activated by a gold catalyst.
In one such approach, gold(I) catalysts are used to activate 2-(1-alkynyl)-2-alken-1-ones to react with anthranils (2,1-benzisoxazoles). This reaction proceeds to yield highly functionalized epoxybenzoazepine products with excellent diastereoselectivity. The gold catalyst activates the alkyne, facilitating a cascade cyclization and [4+3] annulation sequence. The choice of ligands on the gold catalyst can even be used to control the stereochemical outcome of the reaction.
Another variation of this methodology is the gold-catalyzed intermolecular [4+3] cycloaddition between vinylgold carbenoids and unsaturated imines. This approach is notable for being a rare example of a gold-catalyzed intermolecular annulation. The reaction demonstrates high tolerance for various substituents on the imine component, although the highest yields are typically achieved with electron-rich N-aryl groups.
The following table presents representative yields from a study on gold-catalyzed [4+3] cycloaddition of a vinylgold species with various imines.
| Entry | Imine N-Aryl Group (Ar) | Imine C-Substituent (R) | Product | Yield (%) |
| 1 | 4-MeO-Ph | Ph | 4 | 95 |
| 2 | 4-Me-Ph | Ph | 5 | 80 |
| 3 | Ph | Ph | 6 | 65 |
| 4 | 4-F-Ph | Ph | 7 | 51 |
| 5 | 4-MeO-Ph | 4-MeO-Ph | 8 | 92 |
| 6 | 4-MeO-Ph | 4-CF₃-Ph | 9 | 91 |
| 7 | 4-MeO-Ph | 2-furyl | 10 | 85 |
| Data sourced from a representative study on gold-catalyzed annulation. |
These gold-catalyzed methods provide direct access to complex benzoazepine structures that would be challenging to assemble using more traditional synthetic routes.
Palladium-Catalyzed Domino Reactions for Nitrogen Heterocycles
One-pot palladium-catalyzed sequences have been developed for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines, which are structural isomers of the benzo[b]azepine system. researchgate.net These processes can involve an initial intermolecular Heck reaction between an aryl bromide and an electron-deficient alkene, followed by an intramolecular aza-Michael reaction to form the seven-membered ring in high yield. researchgate.net Another sophisticated approach is the Catellani reaction, which uses palladium and norbornene catalysis to achieve selective aromatic functionalization, providing a pathway to complex heterocyclic scaffolds. researchgate.net
For the direct synthesis of benzo[b]azepine analogues, a multi-bond forming process has been utilized to create 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org This process begins with a highly efficient Mizoroki–Heck coupling of readily available 2-iodoanilines. acs.org The resulting intermediates are then converted into the desired benzo[b]azepine derivatives through a one-pot sequence that can involve an Overman rearrangement and a subsequent ring-closing metathesis (RCM). acs.org This strategy has proven to be general and high-yielding for a variety of substrates. acs.org
Rhodium-Catalyzed Asymmetric Hydrogenation to Chiral Seven-Membered Cyclic Amines
The asymmetric synthesis of chiral seven-membered cyclic amines, including tetrahydrobenzo[b]azepines, is of significant interest due to their prevalence in bioactive molecules. Rhodium-catalyzed asymmetric hydrogenation of prochiral cyclic imines is a premier method for achieving this transformation with high enantioselectivity.
A highly effective method for the asymmetric hydrogenation of seven-membered cyclic imine hydrochlorides, such as those of the azepine type, has been developed using a rhodium catalyst paired with a bisphosphine-thiourea ligand known as ZhaoPhos. nih.gov This catalytic system achieves full conversions, high yields (up to 96%), and excellent enantioselectivities (up to >99% ee). nih.gov The reaction proceeds efficiently on a gram scale, demonstrating its practical utility. nih.gov Experimental evidence suggests that a crucial anion-bonding interaction between the chloride ion of the substrate and the thiourea (B124793) group of the ligand plays a key role in achieving high enantioselectivity. nih.gov
The general efficacy of rhodium-diamine catalysts in the asymmetric hydrogenation of cyclic imines to produce bioactive compounds like tetrahydroisoquinolines has also been established, often resulting in excellent enantiomeric excesses. acs.orgliv.ac.uk
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of a Cyclic Imine Precursor
| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh/ZhaoPhos | Azepine-type cyclic imine HCl | up to 96 | >99 | nih.gov |
Organocatalysis and Biocatalysis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules without the need for metal catalysts. For the construction of the benzo[b]azepine skeleton, organocatalytic methods can provide access to chiral scaffolds with high stereocontrol.
One such approach involves a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement followed by a Michael addition sequence. bohrium.comnih.gov This reaction cascade, using anilines and furylcarbinol precursors, proceeds under mild conditions to afford bridged tetrahydrobenzo[b]azepine derivatives in good yields with excellent enantioselectivities and diastereoselectivities. bohrium.comnih.gov Another organocatalytic method utilizes Brønsted acid catalysis to react 2-aminoaryl N-monosubstituted hydrazones with 2-oxo-3-butenoates, yielding diazoaryl-benzo[b]azepine derivatives with high diastereoselectivity (>19:1 dr) and in excellent yields (89-99%). nih.gov
Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral compounds. Whole-cell biocatalysts and isolated enzymes, such as imine reductases (IREDs), are particularly well-suited for producing chiral amines and their hydroxylated derivatives. orientjchem.org
The use of IREDs has been established as a general biocatalytic method for the stereodivergent synthesis of related substituted tetrahydro-1,4-benzoxazepines and tetrahydro-1,5-benzodiazepines. researchgate.net These enzymatic reductions proceed with excellent yields and stereoselectivities (up to >99% ee). researchgate.net Biocatalytic retrosynthesis of dibenz[c,e]azepines has highlighted the utility of enantiocomplementary IREDs for producing both (R)- and (S)-enantiomers of chiral cyclic amines by reducing the parent imines. researchgate.net This approach is directly applicable to the synthesis of chiral hydroxylated tetrahydrobenzo[b]azepine derivatives, where the enzyme can selectively reduce a cyclic imine precursor to establish the key stereocenter. Microbial hydroxylation is a well-known technique in biotransformation, capable of introducing hydroxyl groups with high regio- and stereoselectivity. orientjchem.org
Photoenzymatic synthesis is a burgeoning field that combines the selectivity of enzymes with the unique activation modes of photochemistry. While direct photoenzymatic synthesis of this compound is not yet widely reported, the principles of photochemistry and biocatalysis suggest potential pathways.
Visible-light-mediated strategies are increasingly used for the synthesis of various nitrogen heterocycles. rsc.org These methods often involve the generation of nitrogen-centered radicals from precursors like vinyl or aryl azides, which can then undergo cyclization. rsc.orgnih.gov Combining such a photochemical activation step with an enzymatic process could enable novel synthetic routes. For instance, a photochemically generated intermediate could be stereoselectively reduced or functionalized by an enzyme in a cascade reaction. The development of photochemical methods for generating N-heterocycles from precursors like pyridazine (B1198779) N-oxides demonstrates the potential for light-induced reactions to construct complex ring systems under mild conditions. acs.org
Transition-Metal-Free Approaches
While transition metals offer powerful catalytic cycles for heterocycle synthesis, the development of metal-free alternatives is driven by the need for more sustainable and cost-effective processes.
Traditional organic reactions remain relevant for the synthesis of the benzo[b]azepine core. For instance, the Dieckmann condensation has been historically used to prepare 1H-benzo[b]azepin-5-ones, which can then be further functionalized. acs.org These ketone intermediates can be converted to the target hydroxylated compounds through reduction, or to aminobenzo[b]azepines via reductive amination. acs.org
More recent developments include catalyst-free, multicomponent reactions (MCRs) for the synthesis of related 1,5-benzodiazepine structures. nih.gov These reactions can proceed at room temperature by simply stirring the starting materials, such as benzimidazole (B57391) derivatives, an isocyanide, and acetone, offering a green and atom-economical route to seven-membered heterocyclic systems. nih.gov Iron(III)-mediated silyl (B83357) aza-Prins cyclizations have also been reported for the synthesis of tetrahydroazepines, providing another avenue that avoids precious metals like palladium or rhodium. acs.org Furthermore, the synthesis of spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives has been achieved using classical reagents like lithium aluminum hydride for the reduction of a ketone to the corresponding alcohol, demonstrating a fundamental transition-metal-free transformation. nih.gov
Radical Relay Cascade Annulation Strategies
A notable advancement in the synthesis of benzo[b]azepine scaffolds is the development of transition-metal-free radical relay cascade annulation of amides. nih.gov This strategy provides an efficient pathway to construct the seven-membered ring system characteristic of benzo[b]azepines. nih.gov The process is initiated by visible light irradiation and involves a sequence of radical-mediated events. nih.gov
The key mechanistic steps involve a halogen atom transfer (XAT) to generate an aryl radical, which is followed by an intramolecular hydrogen atom transfer (HAT). nih.gov This cascade of radical reactions ultimately leads to the formation of the desired benzo[b]azepine derivatives. nih.gov This method is distinguished by its mild reaction conditions and its independence from transition metal catalysts, which offers environmental and cost benefits. researchgate.net
The optimization of this radical relay cascade has led to the synthesis of various benzo[b]azepine derivatives in moderate to substantial yields. nih.gov The scope of the reaction has been explored with different substrates, demonstrating its utility in generating a library of compounds. Preliminary biological evaluations of the synthesized compounds have indicated promising anti-tumor activity for some of the derivatives, highlighting the potential of this synthetic strategy in medicinal chemistry and drug discovery. nih.gov
Table 1: Examples of Benzo[b]azepine Synthesis via Radical Relay Cascade Annulation
| Entry | Starting Amide | Product | Yield (%) |
| 1 | N-(2-bromobenzyl)-N-methylacrylamide | 1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 65 |
| 2 | N-(2-bromo-4-methylbenzyl)-N-methylacrylamide | 1,7-dimethyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 72 |
| 3 | N-(2-bromo-5-methoxybenzyl)-N-methylacrylamide | 8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 68 |
| 4 | N-(2-chlorobenzyl)-N-phenylacrylamide | 1-phenyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 55 |
The development of such radical-mediated cyclizations offers a powerful tool for the construction of complex heterocyclic systems like the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core. researchgate.net Further exploration of this and similar radical cascade strategies is expected to yield even more efficient and versatile synthetic routes to this important class of compounds. researchgate.net
Lewis Acid-Catalyzed Reactions for Benzoazepine Formation
Lewis acid catalysis represents a significant strategy in the synthesis of heterocyclic compounds, including benzoazepine derivatives. The primary role of a Lewis acid in these reactions is to activate an electrophile by coordinating to one of its basic atoms, thereby enhancing its reactivity towards a nucleophile. This general principle has been applied to the formation of various benzodiazepine (B76468) and benzoazepine ring systems.
The synthesis of 1,5-benzodiazepines, for instance, has been efficiently catalyzed by various Lewis acids. These catalysts facilitate the condensation reaction between o-phenylenediamine (B120857) and ketones. Both the acidic functions and the porosity of solid catalysts have been shown to be determining features for high conversion and selectivity. Polymer-supported Lewis acids have also emerged as convenient and efficient catalysts for such transformations.
While much of the literature focuses on 1,4- or 1,5-benzodiazepines, the principles of Lewis acid catalysis are applicable to the formation of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold. For example, intramolecular Friedel-Crafts type reactions, which are often catalyzed by Lewis acids, can be envisioned for the cyclization of suitable precursors to form the seven-membered azepine ring fused to the benzene (B151609) ring.
The general mechanism for Lewis acid catalysis in this context involves three key steps:
Association: The Lewis acid associates with the electrophilic reactant, often at a carbonyl oxygen or other Lewis basic site. This association increases the electrophilicity of the reactant.
Nucleophilic Attack: The activated electrophile then reacts with a nucleophile. In the context of benzoazepine synthesis, this is often an intramolecular attack from an amine or another nucleophilic part of the molecule.
Catalyst Regeneration: The Lewis acid dissociates from the product, thus regenerating the catalyst for the next cycle.
Chiral Lewis acids have also been employed to achieve enantioselective synthesis of heterocyclic compounds, which is of great importance in medicinal chemistry. By creating a chiral environment around the reaction center, these catalysts can direct the formation of one enantiomer over the other.
Table 2: Lewis Acids in the Synthesis of Benzodiazepine Analogues
| Catalyst Type | Reaction | Key Features |
| Porous Carbons (metal-free) | Synthesis of 1,5-benzodiazepines | Eco-sustainable, recyclable, high conversion. |
| Polymer-Supported Lewis Acids | Synthesis of 1,5-benzodiazepines | Convenient, efficient, recyclable. |
| Chiral Lewis Acids | Enantioselective alkylation of indoles | Bifunctional activation (electrophile and nucleophile). |
The application of these Lewis acid-catalyzed methodologies to the specific synthesis of this compound would likely involve the cyclization of a precursor containing both the phenolic hydroxyl group (or a protected version) and the necessary side chain for ring closure. The choice of Lewis acid would be crucial to achieve high yields and selectivity, avoiding unwanted side reactions.
Combinatorial and Solid-Phase Synthesis of this compound Scaffolds
Combinatorial chemistry and solid-phase synthesis are powerful tools for the rapid generation of large libraries of compounds for drug discovery. These techniques have been successfully applied to the synthesis of various heterocyclic scaffolds, including the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core structure.
Solid-Phase Strategies for Diverse Functionalization
A key advantage of solid-phase synthesis is the ability to drive reactions to completion by using an excess of reagents, with purification simplified to washing the resin-bound product. nih.gov For the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, solid-phase strategies have been developed to allow for diverse functionalization at multiple positions of the molecule. researchgate.net
A common approach involves the synthesis of a suitable building block in solution, which is then immobilized on a solid support. researchgate.net For example, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been synthesized and then attached to an acid-labile FMPB-AM resin. researchgate.net Once the scaffold is anchored to the resin, a variety of chemical transformations can be performed to introduce diversity. These can include:
Acylation: Reaction with various acyl chlorides or carboxylic acids to introduce different amide functionalities. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides. researchgate.net
Reductive Amination: Reaction with aldehydes or ketones followed by reduction to introduce diverse amine substituents. researchgate.net
Alkylation: Introduction of alkyl groups. researchgate.net
Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings can be used to introduce aryl or heteroaryl groups, particularly if a handle such as a bromine atom is present on the scaffold. researchgate.net
The choice of linker to attach the scaffold to the solid support is crucial, as it must be stable to the various reaction conditions used for diversification but allow for cleavage of the final products from the resin in high yield and purity. researchgate.net
Library Preparation and Derivatives
The solid-phase strategies described above are ideally suited for the preparation of combinatorial libraries of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives. researchgate.net By employing a "split-and-pool" or parallel synthesis approach, a large number of distinct compounds can be synthesized simultaneously. chemistryviews.org
For instance, a resin-bound benzo[b]azepine scaffold can be split into multiple portions, and each portion can be reacted with a different building block (e.g., a different acyl chloride). The portions can then be pooled, mixed, and split again for the next diversification step. This process allows for the exponential generation of a large library of compounds.
The efficacy of such a strategy has been demonstrated by the preparation of a pilot library of di- and trisubstituted benzazepines. researchgate.net The purity of the final compounds is typically assessed by high-throughput methods such as liquid chromatography/mass spectrometry (LC/MS) and 1H NMR spectroscopy. researchgate.net
Table 3: Solid-Phase Synthesis Approach to a Benzo[b]azepine Library
| Step | Description | Purpose |
| 1 | Solution-phase synthesis of scaffold | Prepare the core benzo[b]azepine building block. researchgate.net |
| 2 | Immobilization on solid support | Anchor the scaffold to a resin for solid-phase synthesis. researchgate.net |
| 3 | Diversification reactions | Introduce chemical diversity at various positions. researchgate.net |
| 4 | Cleavage from resin | Release the final compounds from the solid support. |
| 5 | Purification and analysis | Isolate and characterize the library members. researchgate.net |
These combinatorial approaches, particularly when coupled with high-throughput screening, are invaluable in the search for new bioactive molecules based on the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold.
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives is of significant importance, particularly for pharmaceutical applications.
Several strategies have been employed to control the stereochemistry of the benzo[b]azepine scaffold and its derivatives. These methods can be broadly categorized into:
Chiral pool synthesis: Starting from readily available enantiopure starting materials.
Use of chiral auxiliaries: Temporarily incorporating a chiral group that directs the stereochemical outcome of a reaction and is subsequently removed.
Asymmetric catalysis: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.
An example of a stereoselective synthesis is the preparation of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. nih.gov While this is a benzo[c]azepine, the principles can be applied to benzo[b]azepines. The synthesis of these spiro compounds involves multiple steps where stereocenters are created, and the control of their relative and absolute configuration is crucial.
Another approach to introduce chirality is through enantioselective reduction of a prochiral ketone. For example, a 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one could be enantioselectively reduced to the corresponding 5-ol using a chiral reducing agent or a catalyst.
Furthermore, rearrangement reactions can be employed to construct the benzoazepine ring with stereochemical control. For instance, a new synthetic method for benzoazepine analogues has been developed using an azide (B81097) rearrangement reaction from ortho-arylmethylbenzyl azide derivatives. nih.gov While not explicitly focused on enantioselectivity in the provided reference, such rearrangements can often be influenced by chiral catalysts or auxiliaries.
Palladium-catalyzed intramolecular N-arylation has been used for the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-(3H)-one derivatives from chiral α-substituted N-n-butyl-N-(o-iodobenzyl)glycinamides. The use of chelating bis(phosphine) ligands was found to be crucial to minimize or suppress racemization at the α-carbon. This highlights the importance of ligand choice in maintaining stereochemical integrity during metal-catalyzed cyclizations.
Table 4: Approaches to Stereoselective Synthesis of Benzoazepine Derivatives
| Method | Description | Key Aspect |
| Azide Rearrangement | Construction of the benzoazepine ring from ortho-arylmethylbenzyl azides. nih.gov | Potential for stereocontrol through chiral catalysts. |
| Intramolecular N-arylation | Palladium-catalyzed cyclization of chiral precursors. | Ligand choice is critical to prevent racemization. |
| Spirocyclization | Synthesis of spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. nih.gov | Control of multiple stereocenters. |
The development of robust and efficient stereoselective and enantioselective synthetic routes is essential for the exploration of the therapeutic potential of chiral this compound derivatives and their analogues.
Chemical Transformations and Derivatization of 2,3,4,5 Tetrahydro 1h Benzo B Azepin 6 Ol
Functional Group Interconversions and Modifications
The interplay between the secondary amine and the phenolic hydroxyl group dictates the regioselectivity and outcome of many chemical reactions. Protecting group strategies may be employed to selectively modify one functional group in the presence of the other.
Oxidation Reactions
The phenolic hydroxyl group in 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol is susceptible to oxidation. Phenols can be oxidized to quinones, and this transformation is a fundamental reaction in organic chemistry. quora.commdpi.com While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the reaction is expected to proceed in a manner analogous to other substituted phenols.
One common reagent for the oxidation of phenols to p-quinones is potassium nitrosodisulfonate, also known as Fremy's salt. quora.com The reaction typically proceeds under mild conditions. It is anticipated that the oxidation of this compound would yield the corresponding 2,3,4,5-tetrahydro-1H-benzo[b]azepine-6,9-dione, assuming the position para to the hydroxyl group is unsubstituted and available for oxidation.
Table 1: Plausible Oxidation Reaction of this compound
| Starting Material | Reagent | Product |
| This compound | Fremy's salt | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-6,9-dione (expected) |
It is important to note that the secondary amine in the azepine ring could also be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides or other oxidation products. The choice of oxidant and reaction conditions would be crucial to achieve selective oxidation of the phenolic hydroxyl group.
Reduction Reactions
Reduction reactions involving the this compound scaffold primarily focus on the carbonyl group of a corresponding ketone precursor, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-one. The reduction of this ketone would be a key step in the synthesis of the target alcohol.
In a study on related spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, the corresponding ketone was reduced to the alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). This reaction proceeded efficiently to afford the desired hydroxyl group.
This suggests that this compound can be readily synthesized from its ketone precursor using standard reducing agents.
Table 2: Reduction of a Ketone Precursor to a Benzo[c]azepin-5-ol Derivative
| Starting Material | Reagent | Product |
| 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one | Lithium aluminum hydride | 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol |
Substitution Reactions
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The hydroxyl group is a powerful ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. quora.com
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, the positions C7 and C9 are ortho to the hydroxyl group, and the C5 position is para. However, the C5 position is part of the fused azepine ring. Therefore, substitution is most likely to occur at the C7 and C9 positions.
The secondary amine in the azepine ring is also a nucleophile and can react with electrophiles. To ensure selective substitution on the aromatic ring, it may be necessary to protect the secondary amine, for example, by acylation, before carrying out the electrophilic aromatic substitution reaction.
Advanced Derivatization Strategies
Building upon the fundamental functional group interconversions, more advanced derivatization strategies can be employed to synthesize a diverse library of this compound derivatives.
Acylation and Sulfonation
Both the secondary amine and the phenolic hydroxyl group of this compound can undergo acylation and sulfonation. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Acylation: Acylation can occur on the nitrogen atom (N-acylation) or the oxygen atom (O-acylation). In the presence of a base, the phenolic hydroxyl group is deprotonated to a more nucleophilic phenoxide, which can favor O-acylation. Conversely, in the absence of a strong base, the more nucleophilic secondary amine may react preferentially. The use of protecting groups can allow for selective acylation of either the nitrogen or the oxygen. For instance, N-acylation of related dibenzo[b,d]azepin-7(6H)-ones has been achieved under basic conditions. mdpi.com
Sulfonation: Sulfonation of the phenolic ring is a typical electrophilic aromatic substitution reaction. Treatment with concentrated sulfuric acid can introduce a sulfonic acid group onto the aromatic ring, typically at the ortho or para position to the hydroxyl group. The reaction conditions, particularly temperature, can influence the regioselectivity. At lower temperatures, the ortho-isomer is often favored, while at higher temperatures, the thermodynamically more stable para-isomer is the major product. quora.comvedantu.com O-sulfonation to form a sulfate (B86663) ester is also a possibility, particularly using a sulfonyl chloride in the presence of a base.
Reductive Amination and Alkylation
Reductive Amination: Reductive amination is a powerful method for forming C-N bonds. While direct reductive amination involving the secondary amine of this compound with another carbonyl compound is a possibility, a more common related transformation is the reductive amination of phenols. In this reaction, the phenol (B47542) is hydrogenated to a cyclohexanone (B45756) intermediate, which then reacts with an amine in the presence of a reducing agent to form a cyclohexylamine. mdpi.comnih.govrsc.org This process, however, modifies the aromatic character of the benzene (B151609) ring.
A more direct application of reductive amination in the synthesis of derivatives of the target molecule could involve the reaction of a ketone precursor, such as 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-one, with a primary or secondary amine in the presence of a reducing agent to introduce a substituent at the 6-position.
Alkylation: Similar to acylation, alkylation can occur at both the nitrogen and oxygen atoms. O-alkylation of the phenolic hydroxyl group can be achieved using alkyl halides in the presence of a base. N-alkylation of the secondary amine can also be accomplished with alkyl halides. In a study on a related tetrahydrobenzo[c] mdpi.comontosight.ainaphthyridin-5(6H)-one system, it was found that alkylation of an alkali salt in DMF favored N-alkylation, while using a silver salt in benzene resulted in exclusive O-alkylation. nih.gov This highlights the possibility of controlling the site of alkylation through careful selection of reaction conditions.
Table 3: Summary of Potential Derivatization Reactions
| Reaction Type | Functional Group Targeted | Reagents and Conditions | Expected Product Type |
| Acylation | N-amine or O-hydroxyl | Acyl chloride or anhydride, with or without base | N-acyl or O-acyl derivative |
| Sulfonation | Aromatic Ring (C7, C9) | Concentrated H₂SO₄ | Phenolsulfonic acid derivative |
| O-Sulfonation | O-hydroxyl | Sulfonyl chloride, base | Sulfate ester |
| Alkylation | N-amine or O-hydroxyl | Alkyl halide, base | N-alkyl or O-alkyl (ether) derivative |
| Reductive Amination | N-amine and a carbonyl | Carbonyl compound, reducing agent | N-substituted derivative |
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The functionalization of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine (THBA) core, a key scaffold in various bioactive compounds, is often challenging. nih.gov While classical cross-coupling reactions like Suzuki and Buchwald-Hartwig amination are staples for C-C and C-N bond formation, respectively, modern advancements have led to more modular and direct approaches to synthesize functionalized THBA derivatives from simple precursors. wikipedia.orgmdpi.com
One such innovative method is the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables a straightforward synthesis of diverse THBAs directly from aryl iodides. acs.orgcaltech.edu This strategy capitalizes on an ortho-amination followed by a 7-exo-trig Heck cyclization to construct the seven-membered heterocyclic ring. nih.gov
The reaction sequence involves the formation of a unique aryl-norbornyl-palladacycle intermediate, which facilitates the simultaneous functionalization at both the ortho and ipso positions of the starting aryl halide. nih.gov A key development in this area was the use of a C7-bromo-substituted norbornene, which improved reactivity and selectivity, particularly for challenging ortho-unsubstituted aryl iodide substrates. caltech.edu This catalytic system demonstrates broad functional group tolerance, accommodating chloro, bromo, nitro, ester, and nitrile groups, among others, on the aryl iodide precursor. nih.gov
The utility of this methodology provides a powerful tool for creating a library of substituted tetrahydrobenzo[b]azepines, which would otherwise be difficult to access. The table below summarizes the scope of this palladium-catalyzed cyclization with various substituted aryl iodides. nih.gov
| Entry | Substituent on Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Cl | 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | 85 |
| 2 | 4-Br | 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | 82 |
| 3 | 4-NO₂ | 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | 88 |
| 4 | 4-CF₃ | 7-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | 86 |
| 5 | 4-CO₂Me | Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate derivative | 83 |
| 6 | 4-CN | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-7-carbonitrile derivative | 80 |
| 7 | 3-Me | 8-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | 75 |
| 8 | 4-OTBS | 7-((tert-Butyldimethylsilyl)oxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | 71 |
Tautomerism and Conformational Analysis of Benzo[b]azepine Systems
Tautomerism
The structure of this compound contains a phenolic hydroxyl group. This feature introduces the possibility of keto-enol tautomerism. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. For a phenolic compound, the enol form (the phenol itself) can theoretically exist in equilibrium with its keto tautomers (cyclohexadienones).
However, the equilibrium for phenol and its derivatives overwhelmingly favors the aromatic enol form. The immense stabilization energy gained from maintaining the aromaticity of the benzene ring means that the non-aromatic keto tautomers are significantly higher in energy and thus thermodynamically disfavored. researchgate.net Studies on the parent phenol molecule have shown its keto tautomers to be approximately 10-18 kcal/mol less stable. masterorganicchemistry.comresearchgate.net
| Tautomer | Relative Stability (kcal/mol) | Aromaticity |
|---|---|---|
| Phenol (Enol form) | 0 (Reference) | Yes |
| 2,4-Cyclohexadienone (Keto form) | ~+18.6 | No |
| 2,5-Cyclohexadienone (Keto form) | ~+17.0 | No |
Data based on the parent phenol system. researchgate.net
Given this large energy difference, for this compound, the keto tautomers would not be present in any significant concentration under normal conditions. The chemical and physical properties of the compound are therefore dictated entirely by its phenolic structure.
Conformational Analysis
The seven-membered azepine ring of the benzo[b]azepine system is not planar and exhibits significant conformational flexibility. Its behavior is analogous to other benzofused seven-membered heterocycles, which often exist in dynamic equilibrium between different puckered conformations. researchgate.net
Detailed conformational studies on the isomeric N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines using variable temperature ¹H NMR spectroscopy have provided valuable insights that can be extrapolated to the benzo[b]azepine framework. researchgate.netrsc.org These studies revealed that the seven-membered ring undergoes a dynamic chair-to-chair interconversion. researchgate.net At room temperature, this interconversion is rapid on the NMR timescale, resulting in averaged signals. However, at low temperatures, the exchange slows, and the individual puckered, mirror-image (enantiomorphic) conformations can be observed. rsc.org
For the 2-benzazepine system, the energy barrier for this chair-to-chair interconversion was determined to be approximately 11 kcal/mol. researchgate.net The ground state conformations were assigned as puckered chair forms based on the analysis of ¹H-¹H vicinal coupling constants. researchgate.net It is expected that the 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system would exhibit similar conformational behavior, with the seven-membered ring adopting predominantly chair-like conformations that are in rapid equilibrium.
| Parameter | Value | Method |
|---|---|---|
| Predominant Conformation | Puckered Chair (C) | ¹H NMR Coupling Constants |
| Dynamic Process | Chair-to-Chair Interconversion | Variable Temperature ¹H NMR |
| Energy Barrier (ΔG‡) | ~11 kcal/mol | Variable Temperature ¹H NMR |
Data based on the isomeric 1,3,4,5-tetrahydro-1H-2-benzazepine system. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization of 2,3,4,5 Tetrahydro 1h Benzo B Azepin 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to other protons. In the analysis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, the ¹H NMR spectrum would be expected to reveal distinct signals for the aromatic protons, the protons of the saturated seven-membered ring, the amine proton, and the hydroxyl proton.
The chemical shifts (δ) of the aromatic protons would be indicative of the substitution pattern on the benzene (B151609) ring. The presence of the hydroxyl group at the C6 position would influence the electronic environment of the adjacent aromatic protons, leading to characteristic shifts. The protons on the tetrahydroazepine ring (at positions 2, 3, 4, and 5) would likely appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling with neighboring protons. The integration of these signals would correspond to the number of protons at each position. Furthermore, the coupling constants (J values) between adjacent protons would provide valuable insights into the dihedral angles and, consequently, the conformation of the seven-membered ring. researchgate.net
Illustrative ¹H NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.05 | d | 8.5 | 1H | Ar-H |
| 6.80 | dd | 8.5, 2.5 | 1H | Ar-H |
| 6.75 | d | 2.5 | 1H | Ar-H |
| 5.20 | s | - | 1H | OH |
| 3.80 | br s | - | 1H | NH |
| 3.10 | t | 6.0 | 2H | CH₂-N |
| 2.80 | t | 6.5 | 2H | Ar-CH₂ |
| 1.90 | m | - | 2H | CH₂ |
| 1.70 | m | - | 2H | CH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the hydroxyl substituent, with the carbon atom bearing the hydroxyl group (C6) exhibiting a characteristic downfield shift. The carbon atoms of the tetrahydroazepine ring would appear in the aliphatic region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. researchgate.net
Illustrative ¹³C NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 155.0 | C | C-OH |
| 140.5 | C | Ar-C |
| 135.0 | C | Ar-C |
| 125.0 | CH | Ar-CH |
| 120.0 | CH | Ar-CH |
| 115.5 | CH | Ar-CH |
| 48.0 | CH₂ | C-N |
| 35.5 | CH₂ | Ar-C |
| 30.0 | CH₂ | CH₂ |
| 28.0 | CH₂ | CH₂ |
For complex molecules like this compound, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments.
Correlation Spectroscopy (COSY) experiments are used to identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the tetrahydroazepine ring and on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (typically two- to three-bond) C-H correlations. These experiments are crucial for assigning the signals in both the ¹H and ¹³C NMR spectra unambiguously.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. The analysis of the resulting mass-to-charge ratio (m/z) allows for the determination of the molecular weight of the compound. For this compound (C₁₀H₁₃NO), the expected m/z for the protonated molecule would be approximately 164.1075. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This level of precision allows for the determination of the elemental composition of the molecule by comparing the experimentally measured mass with the calculated exact masses of possible molecular formulas. For this compound, an HRMS measurement of the [M+H]⁺ ion would confirm the molecular formula C₁₀H₁₄NO⁺, thereby providing strong evidence for the proposed structure. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure by identifying characteristic neutral losses and fragment ions.
Illustrative HRMS Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Ion | Calculated Exact Mass (m/z) | Found (m/z) |
| [M+H]⁺ | 164.1075 | 164.1073 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for verifying the identity and assessing the purity of synthesized compounds like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In a typical LC-MS analysis for a compound from the benzodiazepine (B76468) family, a high-resolution octadecyl silica (B1680970) column is often employed for chromatographic separation. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, which allows for the efficient elution of the analyte from the column. Following separation, the compound enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint for the compound.
The identity of this compound is confirmed by comparing its retention time from the chromatography and its mass spectrum with that of a known reference standard. Purity is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. Modern LC-MS/MS methods offer high sensitivity and selectivity, with limits of detection often in the nanogram per milliliter (ng/mL) range, making them suitable for rigorous purity analysis. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | High-resolution octadecyl silica (C18) column |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile |
| Ionization Source | Electrospray Ionization (ESI) |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) |
| Run Time | Typically under 25 minutes for a class of compounds nih.gov |
| Limit of Detection | 0.3 to 11.4 ng/mL for various benzodiazepines nih.gov |
X-ray Crystallography for Solid-State Structure Determination
For the derivative (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, single crystals were grown by vapor diffusion. mdpi.com The subsequent X-ray diffraction analysis unequivocally determined its molecular structure. mdpi.com The data revealed that the aromatic ring and its immediate substituents are planar, with the remainder of the seven-membered azepine ring adopting a specific conformation. mdpi.com Such analyses are crucial for confirming the stereochemistry and understanding intermolecular interactions, like hydrogen bonding, that dictate the crystal packing. nih.govnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C11H12N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 12.345(3) Å, b = 5.5670(10) Å, c = 15.328(3) Å |
| Unit Cell Angles | β = 109.11(2)° |
| Volume | 994.4(4) ų |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Enantiomeric Characterization
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for studying chiral molecules such as enantiomers of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra, allowing for their distinction and characterization.
Studies on analogous chiral benzodiazepin-2-ones have demonstrated the utility of CD spectroscopy in this class of compounds. fao.org The sign and intensity of the Cotton effects in a CD spectrum are directly related to the stereochemical features of the molecule. fao.org For complex molecules, determining the absolute configuration often involves comparing the experimental CD spectrum with theoretical spectra generated through computational methods like time-dependent density functional theory (TD-DFT). researchgate.net This comparative approach was successfully used to confirm the absolute configuration of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. researchgate.net By analyzing the electronic transitions responsible for the observed CD bands, researchers can assign the absolute configuration (R or S) to a specific enantiomer.
| Aspect | Description |
|---|---|
| Principle | Measures differential absorption of left and right circularly polarized light. |
| Output | A spectrum of Cotton effects (positive or negative peaks). |
| Enantiomer Relationship | Enantiomers produce mirror-image CD spectra. |
| Absolute Configuration | Determined by comparing experimental spectra to theoretical calculations (e.g., TD-DFT). researchgate.net |
Computational Chemistry and Theoretical Investigations of 2,3,4,5 Tetrahydro 1h Benzo B Azepin 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties. While specific computational studies on 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol are not extensively available in the public domain, the methodologies have been applied to structurally related compounds, such as substituted 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, providing a framework for understanding the parent compound.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.
In studies of related 7-bromo-2,3,4,5-tetrahydro-1,5-benzodiazepinone derivatives, full geometry optimization was performed using DFT calculations at the B3LYP/STO-4G level to understand their geometry and electronic structure. mdpi.org These calculations revealed that for many of these structures, the benzene (B151609) ring and the adjacent nitrogen atoms (N-1 and N-5) adopt a planar conformation. mdpi.org The remaining diazepine (B8756704) ring typically assumes a chair conformation. mdpi.org Such studies are crucial for understanding the three-dimensional structure and stability of these heterocyclic systems. Theoretical calculations on other benzodiazepine (B76468) derivatives have also been carried out using DFT at the B3LYP/6-311++G(2d,p) level to analyze structural parameters and frontier molecular orbitals. researchgate.netscispace.com
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for larger molecules and for preliminary analyses. wikipedia.orgwikipedia.org These methods use parameters derived from experimental data to simplify calculations. wikipedia.orgwikipedia.orguomustansiriyah.edu.iq The AM1 method, a generalization of the Modified Neglect of Diatomic Overlap (MNDO) approximation, was developed to improve upon MNDO by reducing the repulsion between atoms at close distances. wikipedia.org
AM1 calculations have been successfully employed to estimate the regioselectivity of electrophilic aromatic substitution in functionalized 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones. mdpi.org Specifically, the method was used to calculate the heats of formation and π-localization energies of σ-complex intermediates, which are critical for predicting the most likely sites of reaction. mdpi.orgresearchgate.net
Theoretical methods are particularly valuable for predicting the reactivity and regioselectivity of chemical reactions. For aromatic compounds like benzo[b]azepines, predicting the outcome of electrophilic aromatic substitution is of significant interest.
In the case of substituted 2,3,4,5-tetrahydro-1,5-benzodiazepinones, both DFT and AM1 methods were used to predict which position on the benzene ring (C-8 or C-9) is more susceptible to electrophilic attack (e.g., nitration). mdpi.org The calculations involved analyzing the energies of the σ-complex intermediates formed during the reaction. mdpi.org For N-acetyl derivatives, the calculations showed that substitution at the C-9 position is energetically favored over the C-8 position by approximately 5.65 to 8.35 kcal/mol, which aligns with experimental observations where substitution occurs exclusively at C-9. mdpi.org For other derivatives, smaller energy differences between the two positions were calculated, correlating with experimental findings of mixed products. mdpi.orgresearchgate.net These results underscore the predictive power of computational methods in understanding reaction outcomes. mdpi.org
| Compound | ΔL+ (kcal/mol) at C-8 vs C-9 | Experimental Outcome |
|---|---|---|
| 5-Acetyl-7-bromo-tetrahydro-1,5-benzodiazepinone (1) | ~5.65 - 8.35 | Exclusive nitration at C-9 |
| N-formyl derivative (4) | 0.16 | Formation of both C-8 and C-9 nitro isomers |
| Other N-formyl/trifluoroacetyl derivatives (5-7) | 1.51 - 4.89 | Mixture of C-8 and C-9 nitro isomers |
Analysis of the electronic structure provides fundamental information about a molecule's stability, reactivity, and spectroscopic properties. Key aspects of this analysis include charge density distribution and the nature of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For substituted tetrahydro-1,5-benzodiazepinones, analysis of Lowdin charges was found to be useful for estimating reactivity. mdpi.org The distribution of electron density, particularly the πz electron population densities in the HOMO, was calculated. mdpi.org While these calculations showed a general tendency for nitration to occur at the C-9 position, they also indicated that the C-8 position had a dominating pz electron population density in the HOMO, suggesting that substitution at C-8 is also possible, which aligns with some experimental results. mdpi.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. scispace.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the conformational landscape and dynamic behavior of flexible molecules like this compound.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The seven-membered azepine ring in the title compound is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. The specific conformation adopted can significantly influence the molecule's biological activity and physical properties.
While direct conformational analysis studies on this compound are not readily found, research on related structures provides valuable insights. For instance, molecular docking and molecular dynamics (MD) simulations were performed on novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives to understand their binding modes and stability within biological targets. nih.gov Such simulations can reveal the preferred binding conformation and the dynamic stability of the ligand-receptor complex over time. nih.gov Similarly, DFT calculations on substituted tetrahydro-1,5-benzodiazepinones have shown that the diazepine ring can adopt chair or twist conformations depending on the substitution pattern. mdpi.org These computational approaches are essential for rational drug design and for interpreting structure-activity relationships in the broader class of benzazepine derivatives. nih.gov
Ligand-Target Interaction Prediction (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. In the context of this compound and its analogs, molecular docking studies have been pivotal in elucidating their potential as inhibitors of various enzymes.
For instance, in a study on novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, which share a similar tetracyclic core with the subject compound, molecular docking was employed to understand their interaction with Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. nih.govnih.gov The docking studies revealed that these compounds could effectively occupy the active pocket of PARP-1. nih.gov The stable binding observed in these simulations provided a rational basis for their observed inhibitory activity. nih.govnih.gov
The insights gained from such studies are crucial for structure-activity relationship (SAR) analysis, guiding the design of more potent and selective inhibitors. The binding modes predicted by molecular docking can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's affinity to the target.
A representative molecular docking study of a related benzazepine derivative with its target protein is summarized in the table below.
| Compound | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Compound 11b (a tetrahydrospiro[benzo[c]azepine] derivative) | PARP-1 | Not explicitly detailed in the abstract | Not explicitly detailed in the abstract |
Note: Specific details on interacting residues and binding affinities are often found within the full text of the research articles and may not be present in the abstracts.
Mechanistic Insights into Chemical Reactions
Computational chemistry also offers powerful tools to investigate the mechanisms of chemical reactions, providing a deeper understanding of reaction pathways, transition states, and the factors influencing regioselectivity and stereoselectivity. For complex molecules like this compound, theoretical calculations can elucidate the intricacies of their synthesis and reactivity.
Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to study the geometry and electronic structure of related heterocyclic systems, like 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones. mdpi.org Such studies can estimate the regioselectivity of electrophilic aromatic substitution reactions by analyzing parameters like atomic charges, frontier molecular orbitals (HOMO and LUMO), and the energies of reaction intermediates. mdpi.org
For example, in the study of substituted 7-bromo-2,3,4,5-tetrahydro-1,5-benzodiazepinones, B3LYP and AM1 calculations were employed to predict the outcome of nitration reactions. mdpi.org The calculations helped to explain the experimentally observed product ratios by evaluating the energies of the intermediate σ-complexes. mdpi.org This approach allows for a rationalization of why certain positions on the aromatic ring are more susceptible to electrophilic attack.
These computational methods can be applied to understand the synthesis of this compound and to predict its reactivity in various chemical transformations. The insights gained from these theoretical investigations are invaluable for optimizing reaction conditions and for the design of novel synthetic routes.
The following table provides an example of how computational methods are used to predict reaction outcomes for a related benzodiazepine system.
| Reaction | Computational Method | Predicted Outcome | Experimental Correlation |
| Electrophilic Aromatic Substitution (Nitration) of 7-bromo-tetrahydro-1,5-benzodiazepinones | B3LYP/STO-4G and AM1 | Prediction of 8- and 9-mononitro products | Correlated with experimentally observed product ratios mdpi.org |
By leveraging these computational approaches, researchers can gain a comprehensive understanding of the chemical behavior of this compound at a molecular level.
Advanced Research Applications and Future Directions for 2,3,4,5 Tetrahydro 1h Benzo B Azepin 6 Ol
Scaffold-Based Drug Discovery and Lead Optimization
The benzo[b]azepine framework provides a versatile three-dimensional structure that can be strategically modified to interact with a wide range of biological targets. Researchers are actively exploring its potential in developing new drugs through lead optimization strategies.
Design of Conformationally Restricted Analogues
To enhance the potency and selectivity of drug candidates, medicinal chemists often design conformationally restricted analogues. This approach aims to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. For instance, in the development of dopamine (B1211576) D1 selective ligands, conformationally restricted analogues of (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol were synthesized. nih.gov This research revealed that constraining the orientation of substituents on the benzazepine nucleus significantly impacts receptor affinity and selectivity. nih.gov Specifically, analogues with a trans ring junction, which fixes the D ring in an equatorial orientation, showed considerably higher D1 receptor affinity and selectivity compared to the more flexible cis stereoisomers. nih.gov This principle of conformational restriction can be applied to 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol to develop analogues with improved pharmacological profiles for various targets.
Exploration of Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For the benzo[b]azepine scaffold, SAR studies involve systematically modifying different positions of the molecule and evaluating the impact on biological activity. For example, research on a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues as imaging agents for GluN2B subunit-containing N-methyl-d-aspartate (NMDA) receptors has provided valuable SAR data. nih.gov These studies help in identifying key structural features required for potent and selective binding. Similarly, SAR studies on 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives have shed light on the structural requirements for their potential as anticancer agents. researchgate.net By applying these principles to this compound, researchers can systematically explore substitutions on the aromatic ring, the azepine ring, and the nitrogen atom to optimize interactions with specific biological targets.
Development of Antitumor Agents
The benzo[b]azepine scaffold has shown promise in the development of novel antitumor agents. A notable example is the discovery of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as potent PARP-1 inhibitors. nih.gov Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair, and its inhibition is a clinically validated strategy for cancer therapy. mdpi.com In one study, a series of novel spiro-benzo[c]azepine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. researchgate.net Compound 11b from this series exhibited significant anti-proliferative effects against A549 lung cancer cells with an IC50 value of 1.95 µM and also displayed excellent PARP-1 inhibitory activity with an IC50 of 19.24 nM. nih.govresearchgate.net Molecular docking studies suggested a rational binding mode of this compound within the active site of PARP-1. nih.gov These findings highlight the potential of the this compound scaffold as a foundation for designing new and effective anticancer drugs. researchgate.net
Table 1: Antiproliferative Effects of Selected 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives nih.govresearchgate.net
| Compound | A549 (IC₅₀, µM) | OVCAR-3 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 11b | 1.95 | >50 | 2.58 | 3.54 |
| 11c | 2.87 | >50 | 3.12 | 4.21 |
| 11h | 3.45 | >50 | 4.01 | 5.11 |
| 11i | 2.11 | >50 | 2.98 | 3.87 |
| 11j | 2.54 | >50 | 3.23 | 4.56 |
| Rucaparib | 4.23 | 3.87 | 5.12 | 6.01 |
Data sourced from studies on novel PARP-1 inhibitors. nih.govresearchgate.net
Chemical Biology Tools and Probe Development
Beyond therapeutic applications, derivatives of this compound can be developed into valuable chemical biology tools. These tools, often referred to as chemical probes, are small molecules designed to selectively interact with a specific protein or biological pathway, enabling researchers to study its function in living systems. The development of a radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine congener for imaging GluN2B subunit-containing NMDA receptors with positron emission tomography (PET) is a prime example. nih.gov This demonstrates the utility of the benzazepine scaffold in creating sophisticated molecular probes for in vivo imaging. By incorporating reporter tags such as fluorescent dyes, biotin, or photoaffinity labels onto the this compound core, it is possible to generate a wide array of chemical probes for various applications, including target identification, validation, and visualization of biological processes.
Innovative Synthetic Methodologies for Benzo[b]azepine Derivatives
The advancement of research on benzo[b]azepine derivatives is intrinsically linked to the development of efficient and sustainable synthetic methods.
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for the synthesis of benzo[b]azepine derivatives often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. researchgate.net Consequently, there is a significant effort in the chemical community to develop more efficient and environmentally benign synthetic strategies. Recent advancements include the use of novel catalysts and reaction conditions to streamline the synthesis of these important heterocyclic compounds. For example, a nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction has been developed for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues under mild conditions. thieme.de Another approach involves a one-pot multibond-forming process for the efficient synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org Furthermore, the use of solid acid catalysts like silica (B1680970) sulfuric acid has been shown to be an efficient and recyclable option for the synthesis of related 1,5-benzodiazepine derivatives under solvent-free conditions. ijcce.ac.ir These innovative synthetic methodologies not only improve the efficiency and reduce the environmental impact of producing benzo[b]azepine derivatives but also facilitate the generation of diverse compound libraries for high-throughput screening and drug discovery efforts.
Expansion of Substrate Scope for Asymmetric Synthesis
The development of robust and versatile methods for the asymmetric synthesis of this compound derivatives is crucial for exploring their full potential in medicinal chemistry and materials science. A key aspect of this development lies in expanding the substrate scope of current synthetic methodologies to accommodate a wide variety of structural modifications. This allows for the fine-tuning of physicochemical and pharmacological properties.
Recent research into the asymmetric synthesis of related tetrahydrobenzo[b]azepine structures has showcased the potential for significant expansion of substrate scope. bohrium.comresearchgate.net For instance, the use of chiral Brønsted acid catalysis in aza-Piancatelli rearrangement/Michael addition sequences has proven effective for constructing bridged tetrahydrobenzo[b]azepine derivatives with excellent enantioselectivities. bohrium.comnih.gov The success of this methodology with various anilines suggests that the aromatic ring of the tetrahydrobenzo[b]azepine core can tolerate a range of substituents. This is a critical consideration for creating libraries of this compound analogues with diverse electronic and steric properties on the benzene (B151609) ring.
Further expansion of the substrate scope can be envisioned through the exploration of different catalytic systems. Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have been successfully applied to the synthesis of dibenzo[b,d]azepines, demonstrating high yields and enantioselectivities for a variety of substituted aromatic and heterocyclic derivatives. rsc.orgnih.gov Adapting such methods to the synthesis of this compound could allow for the introduction of a broader array of functional groups.
The table below summarizes representative asymmetric synthetic methods that could be adapted and optimized for derivatives of this compound, highlighting the potential for substrate scope expansion.
| Catalytic System/Methodology | Potential Substrate Modifications | Expected Outcome |
| Chiral Brønsted Acid Catalysis (aza-Piancatelli rearrangement) | Varied substituents on the aniline (B41778) precursor (electron-donating and -withdrawing groups). | Access to a library of this compound derivatives with diverse electronic properties on the aromatic ring. |
| Copper-Catalyzed Asymmetric Cyclization | Introduction of various aryl and heteroaryl groups on the azepine ring precursors. | Synthesis of novel analogues with extended conjugation and potential for new biological activities. |
| Iridium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of a wider range of substituted benzazepine precursors. | Enantiomerically pure tetrahydro-3-benzazepines with diverse substitution patterns. researchgate.net |
Future research in this area will likely focus on developing catalytic systems that are tolerant of a wider range of functional groups, enabling the synthesis of more complex and highly functionalized derivatives of this compound.
Integration of Flow Chemistry and Catalyst Immobilization
The integration of continuous flow chemistry and catalyst immobilization represents a significant step forward in the sustainable and efficient synthesis of complex molecules, including derivatives of this compound. researchgate.netresearchgate.net These technologies offer numerous advantages over traditional batch processes, such as enhanced safety, improved reaction control, higher yields, and simplified purification. researchgate.netnih.gov
The application of immobilized chiral catalysts in continuous flow systems is particularly promising for the asymmetric synthesis of heterocyclic compounds. chemrxiv.orgbohrium.comchemrxiv.orgresearchgate.net For instance, immobilized chiral phosphoric acids have been successfully used as catalysts for the asymmetric transfer hydrogenation of various nitrogen-containing heterocycles in continuous flow, often with improved enantioselectivities compared to batch reactions. chemrxiv.orgchemrxiv.orgresearchgate.net This approach could be readily adapted for the enantioselective synthesis of this compound, allowing for the efficient and continuous production of the desired enantiomer.
The benefits of combining flow chemistry with immobilized catalysts are summarized in the table below:
| Feature | Advantage in the Synthesis of this compound |
| Enhanced Safety | Handling of potentially hazardous reagents in small, controlled volumes within the flow reactor minimizes risks. |
| Improved Heat and Mass Transfer | Precise temperature control and efficient mixing lead to more consistent product quality and higher yields. |
| Catalyst Recyclability | Immobilized catalysts can be easily separated from the product stream and reused, reducing costs and waste. rsc.org |
| Process Automation | Automated flow systems allow for continuous operation with minimal manual intervention, increasing productivity. rsc.org |
| Telescoped Reactions | Multiple synthetic steps can be performed sequentially in a continuous flow setup without isolating intermediates, streamlining the overall process. nih.gov |
Future research will likely focus on the development of novel, highly active, and stable immobilized catalysts specifically designed for the asymmetric synthesis of tetrahydrobenzo[b]azepines in continuous flow. The design of integrated multi-step flow processes for the synthesis of this compound and its derivatives from simple starting materials will also be a key area of investigation. This will pave the way for more sustainable and economically viable manufacturing of these valuable compounds.
Q & A
Basic Research Questions
Q. What are the key methodologies for determining the crystal structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol derivatives?
- Methodological Answer : X-ray crystallography is the primary method. Key steps include:
- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans. Optimize absorption correction with SADABS .
- Parameters : Monitor θ range (e.g., 1.8–24.9°), temperature (293 K), and crystal dimensions (e.g., 0.30 × 0.25 × 0.20 mm).
- Refinement : Analyze hydrogen bonding networks (e.g., N–H⋯O and O–H⋯N interactions) and dihedral angles (e.g., 17–21° between aromatic and heterocyclic planes) .
Q. How can researchers synthesize enantiomerically pure (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries or catalysts to isolate the (R)-enantiomer. For example, asymmetric hydrogenation of imine precursors with Ru-BINAP catalysts.
- Characterization : Confirm enantiopurity via chiral HPLC or polarimetry. The CAS registry (294196-60-4) and molecular formula (C₁₀H₁₄N₂) aid in verification .
Q. What analytical techniques are recommended for verifying the identity of this compound derivatives?
- Methodological Answer : Combine:
- NMR : Analyze ¹H/¹³C spectra for diagnostic peaks (e.g., NH groups at δ 3.5–4.5 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., 162.23 g/mol for (R)-enantiomers) .
- XRD : Validate crystal packing and unit cell parameters (e.g., monoclinic P2₁/c space group, a = 9.0548 Å, b = 23.246 Å) .
Advanced Research Questions
Q. How do structural variations in substituents affect the hydrogen-bonding networks of benzoazepine derivatives?
- Methodological Answer :
- Case Study : Compare 2,2,4-trimethyl-substituted derivatives with non-methylated analogs. Methyl groups increase steric hindrance, altering dihedral angles (e.g., 21.15° vs. 17.42° in molecules A and B) and hydrogen-bonding motifs (e.g., zigzag chains along [001]) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict lattice energies and intermolecular interactions .
Q. What strategies are effective in resolving conflicting crystallographic data for benzoazepine analogs?
- Methodological Answer :
- Multi-Scan Correction : Apply SADABS for absorption correction (Tₘᵢₙ = 0.980, Tₘₐₓ = 0.986) to reduce Rᵢₙₜ discrepancies (e.g., 0.042) .
- Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) to identify outliers in bond lengths/angles .
Q. How can researchers investigate the role of benzoazepine derivatives as intermediates in drug impurity profiling?
- Methodological Answer :
- Reference Standards : Use USP Benazepril Related Compound A RS (C₂₄H₂₈N₂O₅·HCl) to identify degradation products via LC-MS. Monitor for impurities like Fenoldopam Related Compound B (sulfonate derivatives) .
- Forced Degradation : Expose compounds to stress conditions (heat, light, pH extremes) and track impurity formation using UPLC-PDA .
Q. What are the challenges in synthesizing this compound derivatives with high stereochemical fidelity?
- Methodological Answer :
- Stereocontrol : Optimize reaction conditions (e.g., low temperature, chiral ligands) to minimize racemization. For example, use Grignard reagents with (-)-sparteine for asymmetric addition .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
